methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate
Overview
Description
Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of pyrazole and carbamate, characterized by the presence of a chlorophenyl group. This compound is often studied for its potential use as a fungicide and its role in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate typically involves the reaction of 4-chlorobenzyl chloride with pyrazole, followed by the introduction of a carbamate group. The process can be summarized in the following steps:
Formation of 4-chlorobenzyl pyrazole: Reacting 4-chlorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate.
Carbamoylation: Introducing the carbamate group using methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: Halogen substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives.
Scientific Research Applications
Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the formulation of agricultural chemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. In the case of its use as a fungicide, it inhibits mitochondrial respiration in fungi by blocking the transfer of electrons between cytochrome b and cytochrome c1. This disruption leads to the death of the fungal cells.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: Another fungicide with a similar structure and mode of action.
Trifloxystrobin: Shares similar applications in agriculture.
Prothioconazole: Used as a fungicide with a different chemical structure but similar effects.
Uniqueness
Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrazole ring and a carbamate group makes it versatile for various applications, particularly in the development of new agricultural chemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-12(17)14-11-6-7-16(15-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXSDXIFOXXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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